molecular formula C14H18N4O4 B4720419 3-(2-ethoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

3-(2-ethoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

Cat. No.: B4720419
M. Wt: 306.32 g/mol
InChI Key: WCXPQGPBHBCOQV-UHFFFAOYSA-N
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Description

3-(2-Ethoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione is a tricyclic heterocyclic compound featuring an oxazolo[2,3-f]purine-dione core. Its structure includes a fused oxazole ring (oxygen-containing heterocycle) with a purine-dione system. Key substitutions include:

  • 1,6,7-Trimethyl groups: These methyl substituents enhance lipophilicity and may influence steric interactions with biological targets.
  • 3-(2-Ethoxyethyl) side chain: This ether-containing chain improves aqueous solubility compared to purely alkyl or aromatic substituents.

The compound’s molecular weight is estimated at ~337.3 g/mol (exact formula-dependent), with a predicted density of 1.6–1.8 g/cm³ and a melting point likely below 350°C due to the flexible ethoxyethyl group .

Properties

IUPAC Name

2-(2-ethoxyethyl)-4,7,8-trimethylpurino[8,7-b][1,3]oxazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O4/c1-5-21-7-6-17-12(19)10-11(16(4)14(17)20)15-13-18(10)8(2)9(3)22-13/h5-7H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXPQGPBHBCOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C(=O)C2=C(N=C3N2C(=C(O3)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-ethoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable purine derivative with an oxazole precursor under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems ensures consistent quality and efficiency. Purification processes such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-ethoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like bromine (Br2) and chlorination agents like thionyl chloride (SOCl2) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

3-(2-ethoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for studies in enzymatic reactions and metabolic pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 3-(2-ethoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular processes. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Oxazolo[2,3-f]purine-dione Derivatives

7-(4-Chlorophenyl)-1-methyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 132739-86-7)
  • Substituents : 7-(4-Chlorophenyl), 1-methyl.
  • Properties : Molecular weight = 316.7 g/mol; density = 1.71 g/cm³; mp >350°C .
  • Key Differences : The 4-chlorophenyl group increases molecular weight and rigidity, contributing to high thermal stability. Lacks the 3-(2-ethoxyethyl) and 6,7-methyl groups, reducing solubility and steric bulk compared to the target compound.
1-Methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione (CAS 118888-53-2)
  • Substituents : 7-Phenyl, 1-methyl.

Table 1: Oxazolo[2,3-f]purine-dione Derivatives

Compound Substituents Molecular Weight (g/mol) Melting Point (°C) Key Features
Target Compound 1,6,7-Trimethyl; 3-(2-ethoxyethyl) ~337.3 <350 (predicted) Enhanced solubility, moderate lipophilicity
7-(4-Chlorophenyl)-1-methyl 7-(4-Cl-Ph), 1-Me 316.7 >350 High rigidity, halogen interactions
1-Methyl-7-phenyl 7-Ph, 1-Me 292.3 Not reported Lower electronegativity

Thiazolo[2,3-f]purine-dione Derivatives

1,3-Diethyl-6-substituted Thiazolo[2,3-f]purine-2,4-diones
  • Core Structure : Replaces oxazole’s oxygen with sulfur (thiazole).
  • Example : 1,3-Diethyl-6-(phenacylthio)thiazolo[2,3-f]purine-2,4-dione (Compound 19 in ) has a molecular weight of ~350 g/mol and is synthesized via S-alkylation.

Key Differences : Sulfur’s larger atomic radius and polarizability may enhance interactions with hydrophobic enzyme pockets compared to the target compound’s oxazole ring.

Pyrido[2,1-f]purine-dione Derivatives

1-Benzyl-8-methoxypyrido[2,1-f]purine-2,4(1H,3H)-dione
  • Core Structure : Fused pyridine ring instead of oxazole.
  • Substituents : 1-Benzyl, 8-methoxy.
  • Properties: Molecular weight ~365 g/mol; tested as adenosine receptor ligands .

Xanthine-Based Tricyclic Derivatives

9-(2-Chloro-6-fluorobenzyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
  • Core Structure : Enlarged third ring (tetrahydropyrimido) fused to xanthine.
  • Properties : Dual-target (MAO-B/neuroprotective) activity; molecular weight ~420 g/mol .

Structure-Activity Relationship (SAR) Insights

  • Substituent Position :
    • 3-Position : The 3-(2-ethoxyethyl) group in the target compound balances solubility and membrane permeability, unlike phenyl or chlorophenyl groups in analogs .
    • 1,6,7-Positions : Trimethyl substitution likely enhances metabolic stability by reducing oxidative degradation sites.
  • Heterocycle Choice :
    • Oxazolo vs. Thiazolo : Oxygen in oxazolo may offer better metabolic stability than sulfur in thiazolo derivatives .
    • Pyrido vs. Oxazolo : Pyrido derivatives’ extended π-systems may improve binding to enzymes like ThyX .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-ethoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
3-(2-ethoxyethyl)-1,6,7-trimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione

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